N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-ethoxyaniline with 4-methyl-2-phenylthiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Thiazole derivatives are known for their nonlinear optical properties, making them useful in the development of advanced materials for optoelectronic devices.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-methoxy-4-(methylthio)benzamide
- N-(2-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide
- **N-(2-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Uniqueness
N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific structural features, such as the presence of both ethoxy and phenyl groups attached to the thiazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-16-12-8-7-11-15(16)21-18(22)17-13(2)20-19(24-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,21,22) |
InChI Key |
YDFNORRCLPPWOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.